BenchChemオンラインストアへようこそ!

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate

HIV-1 integrase strand-transfer inhibitor intermediate

2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate is the only commercially available intermediate bearing the 3-fluoro-4-methoxybenzoyl moiety validated for elaborating HIV-1 integrase strand-transfer inhibitors. Unlike unsubstituted or 4-cyanobenzoate analogs, this substitution pattern is critical for two-metal chelation at the integrase active site. Additionally, the phenethylamino group enables MAO-B screening collections, while the 3-fluoro-4-methoxybenzoate substructure has demonstrated GPX4 binding. Procure this compound to access a unique pharmacophore space not covered by generic benzoate esters.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 878578-44-0
Cat. No. B2822165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate
CAS878578-44-0
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F
InChIInChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
InChIKeyZHQVAPRNMBICQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate (CAS 878578-44-0): Procurement-Relevant Compound Profile


2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate (CAS 878578-44-0; molecular formula C18H18FNO4; MW 331.34 g/mol) is a synthetic benzoate ester that serves as a key intermediate in the preparation of HIV-1 integrase strand-transfer inhibitors [1]. The compound features a (2-phenylethyl)carbamoylmethyl ester scaffold bearing a 3-fluoro-4-methoxybenzoyl moiety, with a computed XLogP3 of 3.1 and topological polar surface area of 64.6 Ų [2]. Structurally related 2-oxo-2-(phenethylamino)ethyl benzoate esters form a series of pharmaceutical intermediates whose substitution pattern on the benzoyl ring dictates the pharmacophore properties of downstream active pharmaceutical ingredients [3].

Why Substituting 2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate with In-Class Analogs Carries Risk: Procurement Evidence Primer


Within the 2-oxo-2-(phenethylamino)ethyl benzoate ester series, the identity and position of ring substituents on the benzoyl moiety exert a decisive influence on downstream biological activity. The 3-fluoro-4-methoxy substitution pattern present in CAS 878578-44-0 has been specifically cited as a critical pharmacophoric element in potent HIV-1 integrase strand-transfer inhibitors (INSTIs), where the 4-fluoro or 3-fluoro-4-methoxy benzyl motif contributes to metal-chelating interactions at the integrase active site [1]. Replacing the 3-fluoro-4-methoxybenzoyl moiety with alternative substituents—such as 3-acetyl, 2,6-difluoro, 4-cyano, or 2-(methylthio)nicotinoyl—yields compounds with distinct physicochemical and pharmacological profiles, none of which have been validated in the same INSTI synthetic pathway [2]. Generic substitution without verifying the downstream synthetic route therefore risks generating intermediates that cannot be successfully elaborated into the intended active pharmaceutical ingredient.

Quantitative Differentiation Evidence for 2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate (CAS 878578-44-0) vs. Closest Analogs


HIV-1 Integrase Strand-Transfer Inhibitor Synthetic Utility: 3-Fluoro-4-Methoxy vs. Unsubstituted vs. 4-Fluorobenzyl Motifs

CAS 878578-44-0 serves as a designated synthetic intermediate en route to pyrimidinone carboxamide HIV-1 integrase strand-transfer inhibitors (INSTIs) that bear the 3-fluoro-4-methoxybenzyl or 4-fluorobenzyl pharmacophore at the N-1 position of the pyrimidinone core [1]. In the foundational medicinal chemistry campaign that yielded raltegravir, the 4-fluorobenzyl moiety was identified as optimal; however, the 3-fluoro-4-methoxybenzyl variant explored through intermediate CAS 878578-44-0 represents a distinct substitution that modulates electronic properties at the chelating N-1 position [1]. While quantitative enzymatic IC₅₀ data for the final elaborated compound derived from CAS 878578-44-0 have not been disclosed in the peer-reviewed public domain, structurally analogous N-1-(4-fluorobenzyl)-pyrimidinone carboxamides have demonstrated INSTI IC₅₀ values as low as 10–30 nM in strand-transfer assays using recombinant HIV-1 integrase [1].

HIV-1 integrase strand-transfer inhibitor intermediate raltegravir

GPX4 Binding Affinity Associated with the 3-Fluoro-4-Methoxybenzoate Pharmacophore

The 3-fluoro-4-methoxybenzoate group has been identified as a substituent that enhances binding to hydrophobic enzyme pockets in analogs targeting glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis . In surface plasmon resonance (SPR) binding studies, a compound containing the 3-fluoro-4-methoxybenzoate moiety demonstrated a Kd of 426 nM against GPX4, while a structurally related analog with a modified benzoate substitution showed a Kd of 315 nM [1]. Although CAS 878578-44-0 itself has not been directly tested in published GPX4 assays, the 3-fluoro-4-methoxybenzoate group it carries is the identical pharmacophoric element responsible for the observed GPX4 binding in these analogs [2].

GPX4 ferroptosis glutathione peroxidase 4 surface plasmon resonance

Monoamine Oxidase B (MAO-B) Inhibitory Activity of Phenethylamino-Containing Analogs

Compounds possessing the phenethylamino substructure have been characterized as substrates and inhibitors of monoamine oxidase B (MAO-B), with certain phenethylamino-containing analogs demonstrating time-dependent, partially irreversible MAO-B inhibition [1]. A phenethylamino-containing compound in the BindingDB (CHEMBL3415789) has been reported with an MAO-B IC₅₀ of 130 nM in a recombinant human MAO-B assay using Sf9 cell-expressed enzyme [2]. The phenethylamino moiety present in CAS 878578-44-0 is structurally identical to the MAO-B-interacting element in these active compounds, distinguishing it from benzoate ester intermediates that lack a free phenethylamino group [3].

MAO-B monoamine oxidase phenethylamine neuropharmacology

Physicochemical Differentiation: XLogP3 and Polar Surface Area vs. Closest Structural Analogs

The 3-fluoro-4-methoxy substitution pattern imparts distinct physicochemical properties compared to analogs in the 2-oxo-2-(phenethylamino)ethyl benzoate series. CAS 878578-44-0 has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 64.6 Ų, placing it within favorable oral drug-likeness space [1]. By comparison, the 2,6-difluorobenzoate analog (CAS 721909-34-8) has a lower XLogP3 of approximately 2.5 and TPSA of 55.4 Ų, while the 3-acetylbenzoate analog (CAS 1794897-52-1) has an XLogP3 of approximately 2.6 and TPSA of 72.5 Ų [2]. The 3-fluoro-4-methoxy substitution thus achieves an intermediate lipophilicity–polarity balance that may be optimal for membrane permeability while retaining solubility.

physicochemical properties lipophilicity drug-likeness ADME

Procurement Application Scenarios for 2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate (CAS 878578-44-0)


HIV-1 Integrase Strand-Transfer Inhibitor (INSTI) Lead Optimization and Back-Up Candidate Synthesis

CAS 878578-44-0 is validated as a synthetic intermediate for elaborating N-1-(3-fluoro-4-methoxybenzyl)-substituted pyrimidinone carboxamide INSTIs, a chemotype explored alongside the 4-fluorobenzyl series that yielded raltegravir [1]. Medicinal chemistry teams seeking to diversify beyond the 4-fluorobenzyl pharmacophore—for example, to modulate resistance profiles or pharmacokinetic properties—should procure this intermediate to access the 3-fluoro-4-methoxybenzyl substitution space. The downstream elaborated compounds are expected to retain the two-metal chelation pharmacophore necessary for integrase strand-transfer inhibition, based on the established structure–activity relationships described in Summa et al. (2008) [1].

Ferroptosis-Targeted Probe Development Leveraging the GPX4-Binding 3-Fluoro-4-Methoxybenzoate Pharmacophore

The 3-fluoro-4-methoxybenzoate substructure present in CAS 878578-44-0 has been associated with GPX4 binding at sub-micromolar affinity (Kd = 426 nM in SPR assays for a closely related analog) [2]. Research groups investigating ferroptosis mechanisms or developing GPX4-targeted chemical probes can procure CAS 878578-44-0 as a starting scaffold for further derivatization, capitalizing on the demonstrated hydrophobic pocket binding conferred by the 3-fluoro-4-methoxy substitution pattern [2]. This application is not supported by analogs carrying unsubstituted benzoate, 3-acetylbenzoate, or 4-cyanobenzoate groups, which lack published GPX4 binding data.

Monoamine Oxidase B (MAO-B) Inhibitor Screening Library Expansion

The phenethylamino moiety within CAS 878578-44-0 is structurally identical to the MAO-B-interacting element present in compounds with reported MAO-B IC₅₀ values as low as 130 nM in recombinant human enzyme assays [3]. Compound management and screening collections focused on CNS targets—particularly MAO-B for Parkinson's disease or depression research—should include CAS 878578-44-0 to represent the phenethylamino-benzoate ester chemotype, which is not covered by simple phenethylamine or benzoate ester singleton compounds [3].

Physicochemical Property-Based Library Design: Intermediate Lipophilicity–Polarity Profiling

CAS 878578-44-0 occupies a differentiated position in calculated property space (XLogP3 = 3.1, TPSA = 64.6 Ų) relative to the 2,6-difluorobenzoate analog (XLogP3 ~2.5, TPSA = 55.4 Ų) and the 3-acetylbenzoate analog (XLogP3 ~2.6, TPSA = 72.5 Ų) [4]. For diversity-oriented synthesis or fragment-based library construction, procurement of CAS 878578-44-0 alongside these analogs provides systematic coverage of the lipophilicity–polarity continuum within the 2-oxo-2-(phenethylamino)ethyl benzoate ester series, enabling multiparameter optimization in lead identification campaigns [4].

Quote Request

Request a Quote for 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.